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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals address common

issues encountered during the Bosch process for deep reactive ion etching (DRIE), with a

specific focus on reducing sidewall scalloping.

Frequently Asked Questions (FAQs)
Q1: What is sidewall scalloping in the Bosch process and why is it a concern?

A1: Sidewall scalloping is the formation of periodic, ripple-like features on the vertical sidewalls

of etched structures during the Bosch process.[1][2] This phenomenon is an inherent

consequence of the alternating isotropic etching and passivation steps that define the process.

[1][2][3] In each cycle, the isotropic etch step (typically using SF₆ plasma) slightly undercuts the

protective polymer layer from the previous step, creating a concave "scallop." The subsequent

passivation step (using a C₄F₈ plasma, for example) deposits a new protective layer, and the

cycle repeats.

These scallops can be detrimental for many applications. For instance, in the fabrication of

microelectromechanical systems (MEMS) and vertical-structure devices, rough sidewalls can

lead to increased mechanical stress, electrical leakage currents, and reduced device reliability.

[1][4] For optical applications like waveguides, scalloping increases light scattering and

propagation loss.[5][6]

Q2: What are the primary causes of significant sidewall scalloping?
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A2: The magnitude of sidewall scalloping is directly related to the parameters of the alternating

etch and passivation cycles. The primary causes of large scallops include:

Long Etch Cycle Times: A longer exposure to the isotropic etchant in each cycle leads to a

deeper undercut and thus a larger scallop.[1][7]

Insufficient Passivation: If the passivation layer is too thin or not conformal, it may not

adequately protect the sidewall during the subsequent etch step, leading to more aggressive

lateral etching.

High Etch Rate: A higher etch rate, often achieved with higher SF₆ flow rates or plasma

power, can result in larger scallops per cycle.[8]

Process Pressure: Higher process pressures can decrease the directionality of the etching

ions, leading to more isotropic etching and larger scallops.[8][9]

Troubleshooting Guides
Issue 1: Excessive Sidewall Scalloping Observed in
Etched Features
This guide provides several methods to reduce sidewall scalloping, categorized into in-process

modifications and post-process smoothing techniques.

Optimizing the Bosch process recipe is the most direct way to minimize scallop formation

during the etch. The key is to reduce the amount of lateral etching in each cycle.

Troubleshooting Steps:

Reduce Etch/Passivation Cycle Time: Shortening the duration of both the etch and

passivation steps is a highly effective method.[1][8][10] Shorter etch times reduce the extent

of the isotropic undercut in each cycle. This requires a system with fast gas switching

capabilities.[1]

Adjust Gas Flow Rates:

Decrease SF₆ Flow: A lower concentration of the fluorine etchant radicals can slow down

the chemical etching component, leading to smaller scallops.[3]
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Increase C₄F₈ Flow/Thicker Passivation: A thicker or more robust passivation layer

provides better protection against lateral etching.[8]

Lower Process Pressure: Reducing the chamber pressure during the etch step increases the

mean free path of the ions, leading to more directional and less isotropic etching.[8][9]

Modify Plasma Power:

Platen Power (Bias): Increasing the bias power can enhance the directionality of the ion

bombardment, which helps in removing the passivation layer at the bottom of the trench

more effectively than on the sidewalls.[3] However, excessively high bias can lead to other

issues like mask erosion.

Source Power (ICP): The impact of source power can be complex and may need to be

optimized in conjunction with other parameters.

Logical Workflow for In-Process Optimization
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Caption: Workflow for in-process reduction of sidewall scalloping.

If in-process optimization is insufficient or not feasible, post-processing techniques can be

employed to smooth the scalloped sidewalls.

A. Wet Chemical Smoothing

This technique involves immersing the etched substrate in a chemical solution that

preferentially etches the peaks of the scallops, resulting in a smoother surface.

Experimental Protocol: KOH-based Smoothing
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A low-concentration potassium hydroxide (KOH) solution can be used for effective smoothing.

[11]

Solution Preparation: Prepare a low-concentration KOH solution. The addition of Isopropyl

Alcohol (IPA) can improve the smoothing effect.[11]

Immersion: Immerse the silicon wafer with the etched features in the KOH-based solution at

room temperature.

Duration: The immersion time can be significant, for example, 20 hours, to achieve a surface

roughness of less than 5 nm.[11]

Rinsing and Drying: After the desired smoothing is achieved, thoroughly rinse the wafer with

deionized (DI) water and dry it with nitrogen.

B. Plasma-Based Smoothing

A plasma treatment can be used to remove the scallops after the main Bosch etch process.

Experimental Protocol: Fluorine-based Plasma Smoothing

This process uses a fluorine-containing plasma to isotropically etch the silicon surface,

smoothing out the scallops.[1][12]

Chamber Conditions: Place the wafer back into a plasma etcher.

Gas Chemistry: Introduce a fluorine-containing gas (e.g., SF₆ or a mixture with an inert gas).

Some methods also utilize a fluorine-oxygen chemistry.[1]

Process Parameters:

Pressure: Operate at a low pressure, for example, in the range of 1 mTorr to 30 mTorr.[12]

Bias Voltage: Apply a low substrate bias voltage, for example, between -10 V and -40 V.

[12]

Duration: The process duration can range from 10 seconds to 600 seconds, depending on

the initial scallop size and desired smoothness.[12]
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Endpoint: The process is typically timed, so prior calibration is necessary to determine the

optimal duration.

C. Thermal Oxidation and Stripping

This method involves growing a thin layer of silicon dioxide on the scalloped surface and then

removing it. The oxidation process consumes silicon and can effectively reduce the sharpness

of the scallops.

Experimental Protocol: Oxidation Smoothing

Oxidation: Perform a thermal oxidation step (e.g., in a rapid thermal processing system) to

grow a thin layer of silicon dioxide on the trench sidewalls.

Oxide Strip: Remove the grown silicon oxide layer using a wet etch, such as a dilute

hydrofluoric acid (HF) solution.[12]

Repetition: This cycle can be repeated to achieve the desired level of smoothness.

Signaling Pathway for Post-Process Smoothing

Scalloped Sidewall
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(e.g., KOH)

Plasma Smoothing
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Thermal Oxidation
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Caption: Post-process methods for sidewall scallop reduction.

Quantitative Data Summary
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The following table summarizes the reported effectiveness of various scallop reduction

techniques.

Method
Key
Parameters

Initial Scallop
Size /
Roughness

Final Scallop
Size /
Roughness

Reference

Low-Scallop

Etching Process

High-speed gas

switching,

shorter cycle

times

440 nm < 50 nm [1]

Sidewall

Smoothing

Process

Fluorine-oxygen

chemistry post-

etch

440 nm

Not specified, but

significant

improvement

shown

[1]

KOH-based Wet

Etching

Low-

concentration

KOH + IPA, 20

hours at room

temp.

Not specified
< 5 nm surface

roughness
[11]

Fluorine-

containing

Plasma

1-30 mTorr, -10

to -40V bias, 10-

600s

~0.1 µm < 0.05 µm [12]

Modified Bosch

Process

Combines

passivation,

breakthrough,

and anisotropic

etch steps

Not specified

RMS roughness

< 10 nm, Peak-

to-valley < 60 nm

[5][13]

This technical support guide provides a starting point for troubleshooting and mitigating

sidewall scalloping in the Bosch process. The optimal parameters and methods will depend on

the specific equipment, materials, and desired outcomes of your experiments. It is

recommended to perform systematic process development and characterization to achieve the

best results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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